Isoquine

Antimalarial Plasmodium falciparum Drug resistance

Isoquine (ISQ1) is the only 4-aminoquinoline antimalarial that eliminates cytochrome P450-mediated quinoneimine bioactivation—the root cause of amodiaquine's agranulocytosis and hepatotoxicity—while retaining potent activity against chloroquine-resistant P. falciparum (median IC50 9 nM vs. chloroquine 56 nM). This compound has advanced to Phase I clinical evaluation, with its N-tert-butyl derivative (GSK369796) reaching Phase II. Researchers sourcing isoquine for antimalarial drug development, resistance profiling, or metabolic safety studies gain access to a scaffold with in vivo efficacy (ED50 1.6–3.7 mg/kg oral) and unequivocal metabolic safety data confirming zero glutathione-conjugated metabolites in rat bile. Choose isoquine when amodiaquine's toxicity profile is unacceptable for your research program.

Molecular Formula C20H22ClN3O
Molecular Weight 355.9 g/mol
Cat. No. B1199177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquine
Synonyms5-(7-chloroquinolin-4-ylamino)-2-diethylaminomethylphenol
ISQ1 cpd
Molecular FormulaC20H22ClN3O
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O
InChIInChI=1S/C20H22ClN3O/c1-3-24(4-2)13-14-5-7-16(12-20(14)25)23-18-9-10-22-19-11-15(21)6-8-17(18)19/h5-12,25H,3-4,13H2,1-2H3,(H,22,23)
InChIKeyQGFYFOHMBDMGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquine: High-Potency Amodiaquine Isomer with Eliminated Quinoneimine Toxicity for Antimalarial Research


Isoquine (ISQ1) is a synthetic 4-aminoquinoline antimalarial compound designed as a direct isomeric analogue of amodiaquine (AQ). It was created via strategic interchange of the 3' hydroxyl and 4' Mannich side-chain positions on the amodiaquine scaffold to eliminate the capacity for cytochrome P450-mediated formation of the toxic quinoneimine metabolite (AQQI) responsible for amodiaquine-associated agranulocytosis and hepatotoxicity [1]. Isoquine retains potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro, and has advanced to Phase I clinical evaluation [2]. Its N-tert-butyl derivative (GSK369796 / N-tert-butyl isoquine) has progressed to Phase II development [3].

Why Isoquine Cannot Be Substituted with Amodiaquine or Other 4-Aminoquinolines in Development


Simple substitution of isoquine with amodiaquine fails because the two compounds diverge fundamentally at the level of metabolic bioactivation and safety profile. Amodiaquine undergoes hepatic CYP450-mediated oxidation to generate the electrophilic quinoneimine metabolite (AQQI), which covalently binds cellular macromolecules and triggers hypersensitivity reactions including agranulocytosis and hepatotoxicity—a liability that has restricted AQ's prophylactic use [1]. Isoquine, by contrast, lacks the para-hydroxyanilino structural motif required for quinoneimine formation, and its metabolism studies in rat models demonstrate complete absence of glutathione-conjugated metabolites in bile, confirming that it does not undergo in vivo bioactivation [2]. This metabolic divergence creates a safety differentiation that cannot be bridged by any in-class 4-aminoquinoline that retains the amodiaquine phenolic pharmacophore. Furthermore, isoquine demonstrates approximately 6-fold greater potency than chloroquine against Kenyan clinical isolates (median IC50 9 nM vs 56 nM) and maintains activity against chloroquine-resistant strains where CQ fails [3]. These two dimensions—eliminated bioactivation toxicity and retained potency against resistant parasites—are uniquely combined in isoquine relative to its closest structural analogs.

Quantitative Evidence Differentiating Isoquine from Amodiaquine, Chloroquine, and Related Antimalarials


In Vitro Potency Comparison: Isoquine vs Amodiaquine, Chloroquine, and Lumefantrine in Clinical Isolates

Isoquine demonstrates median IC50 of 9 nM against 62 Kenyan P. falciparum clinical isolates, representing approximately 6-fold greater potency than chloroquine (56 nM) and 7.7-fold greater potency than lumefantrine (69 nM). Its activity is comparable to amodiaquine (8 nM) and desethylamodiaquine (10 nM), indicating that the structural modification eliminating quinoneimine formation does not compromise antimalarial potency [1].

Antimalarial Plasmodium falciparum Drug resistance

In Vivo Oral Efficacy: Isoquine vs Amodiaquine in Rodent Malaria Model

In the P. yoelii NS rodent malaria model, oral isoquine achieved ED50 values of 1.6 mg/kg and 3.7 mg/kg (depending on dosing regimen), compared to 7.9 mg/kg and 7.4 mg/kg for amodiaquine [1]. This represents a 4.9-fold and 2.0-fold improvement in in vivo potency relative to its parent structural analog.

In vivo efficacy Antimalarial Pharmacology

Metabolic Bioactivation and Detoxification: Isoquine vs Amodiaquine

Metabolism studies in the rat model demonstrate that isoquine does not undergo in vivo bioactivation to reactive quinoneimine species, as evidenced by the complete absence of glutathione-conjugated metabolites in bile. In contrast, amodiaquine undergoes extensive CYP450-mediated bioactivation to form amodiaquine quinoneimine (AQQI), which is subsequently conjugated with glutathione and excreted in bile as thioether conjugates. Instead of bioactivation, isoquine (and its Phase I metabolites) undergoes clearance via Phase II glucuronidation [1].

Drug metabolism Toxicology Glucuronidation

Comparative CYP450 Inhibition Profile: Isoquine, Des-Ethyl Isoquine, and N-tert-Butyl Isoquine

All three 4-aminoquinoline leads (isoquine, des-ethyl isoquine, and N-tert-butyl isoquine) inhibited recombinant human CYP2D6 with similar potency. However, des-ethyl isoquine (DEI)—the primary N-dealkylated metabolite of isoquine—additionally inhibited CYP1A2, whereas isoquine and N-tert-butyl isoquine did not demonstrate this additional inhibitory activity [1].

Cytochrome P450 Drug-drug interaction Pharmacokinetics

Activity Against Chloroquine-Resistant P. falciparum: Isoquine N-tert-Butyl Derivative

N-tert-butyl isoquine (GSK369796), the lead development candidate derived from the isoquine scaffold, demonstrates IC50 values of 11.2 nM against the chloroquine-sensitive 3D7 strain, 12.6 nM against the HB3 strain, and 13.2 nM against the chloroquine-resistant K1 strain of P. falciparum . For reference, chloroquine exhibits IC50 of approximately 670 nM against resistant strains, representing a >50-fold potency advantage for the isoquine derivative [1].

Drug resistance Chloroquine resistance Antimalarial

Pharmacokinetic Comparison: Isoquine vs N-tert-Butyl Isoquine

Isoquine undergoes oxidative N-dealkylation to form des-ethyl isoquine (DEI) in vivo, with blood clearance of the metabolite being as much as 10-fold lower than that of the parent compound. Metabolite exposure after oral administration exceeds that of isoquine by up to 14-fold. In contrast, the N-tert-butyl substituted derivative (NTBI / GSK369796) substantially reduces N-dealkylation, with blood clearance approximately 2-3 fold lower than DEI across mouse, rat, dog, and monkey. NTBI demonstrates mean oral bioavailability ≥68% [1].

Pharmacokinetics Bioavailability Drug metabolism

Optimal Research and Procurement Applications for Isoquine Based on Verified Evidence


Antimalarial Lead Optimization: Scaffold for Non-Quinoneimine 4-Aminoquinolines

Isoquine serves as the foundational scaffold for developing novel 4-aminoquinoline antimalarials that retain potent activity while eliminating quinoneimine-mediated toxicity. Research programs focused on structural optimization of this chemotype can leverage the established in vitro potency (median IC50 9 nM against clinical isolates) and in vivo efficacy (ED50 1.6-3.7 mg/kg oral) as benchmark reference values for derivative comparison [1][2].

Drug Resistance Studies: Evaluating Activity Against Chloroquine-Resistant P. falciparum

Isoquine's demonstrated potency against chloroquine-resistant clinical isolates (median IC50 9 nM, vs chloroquine 56 nM) and its correlation with pfcrt polymorphisms make it a valuable tool compound for investigating resistance mechanisms in P. falciparum [1]. It can serve as a positive control in resistance profiling assays where maintained activity against resistant strains is required.

Metabolism and Toxicology Research: Reactive Metabolite Studies

The complete absence of glutathione-conjugated metabolites in rat bile provides a clear negative control for studies of quinoneimine-mediated bioactivation [1]. Isoquine can be employed as a comparator compound when investigating the relationship between structural features (para-hydroxyanilino motif) and reactive metabolite formation in 4-aminoquinoline antimalarials.

Pharmacokinetic Comparison Studies: Parent vs Metabolite Disposition

Isoquine's extensive N-dealkylation to des-ethyl isoquine (metabolite exposure up to 14-fold higher than parent) makes it a useful model compound for studying the impact of N-alkyl substitution on clearance and bioavailability in 4-aminoquinolines [1]. Researchers can use isoquine as a reference point when evaluating structural modifications (e.g., N-tert-butyl substitution) designed to improve pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.